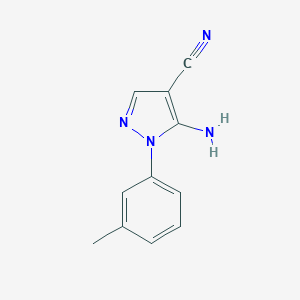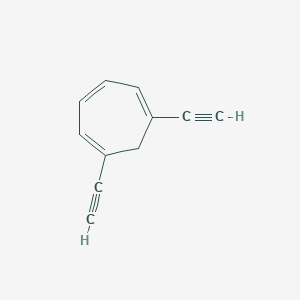
1,6-Diethynylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diethynylcyclohepta-1,3,5-triene (DECH) is a compound that belongs to the family of polycyclic aromatic hydrocarbons. DECH is a conjugated molecule that has a unique electronic structure and physical properties, which make it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of 1,6-Diethynylcyclohepta-1,3,5-triene is not fully understood. However, it is believed that its unique electronic structure and conjugation lead to its interesting properties. 1,6-Diethynylcyclohepta-1,3,5-triene is a highly conjugated molecule that exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum due to its extended pi-electron system.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,6-Diethynylcyclohepta-1,3,5-triene. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. Further studies are needed to determine the potential biomedical applications of 1,6-Diethynylcyclohepta-1,3,5-triene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,6-Diethynylcyclohepta-1,3,5-triene is its unique electronic and optical properties, which make it an interesting compound for scientific research. However, 1,6-Diethynylcyclohepta-1,3,5-triene is a highly reactive compound that requires careful handling and storage. Its limited solubility in common solvents can also pose a challenge for lab experiments.
Direcciones Futuras
There are several future directions for the study of 1,6-Diethynylcyclohepta-1,3,5-triene. One direction is the exploration of its potential biomedical applications, such as its cytotoxicity towards cancer cells. Another direction is the synthesis of new polycyclic aromatic hydrocarbons using 1,6-Diethynylcyclohepta-1,3,5-triene as a building block. The use of 1,6-Diethynylcyclohepta-1,3,5-triene in electronic and optoelectronic devices is also an area of interest for future research.
Conclusion:
In conclusion, 1,6-Diethynylcyclohepta-1,3,5-triene is a unique compound with interesting electronic and optical properties that make it an interesting compound for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of 1,6-Diethynylcyclohepta-1,3,5-triene in various fields of research.
Métodos De Síntesis
The synthesis of 1,6-Diethynylcyclohepta-1,3,5-triene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,3-cycloheptadiene with acetylene in the presence of a catalyst. This reaction leads to the formation of 1,6-Diethynylcyclohepta-1,3,5-triene, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1,6-Diethynylcyclohepta-1,3,5-triene has been widely studied for its unique electronic and optical properties. It has been used as a model compound to study the electronic structure and excited-state dynamics of other conjugated hydrocarbons. 1,6-Diethynylcyclohepta-1,3,5-triene has also been used as a building block for the synthesis of other polycyclic aromatic hydrocarbons with interesting properties.
Propiedades
Número CAS |
173168-31-5 |
|---|---|
Nombre del producto |
1,6-Diethynylcyclohepta-1,3,5-triene |
Fórmula molecular |
C11H8 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1,6-diethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2 |
Clave InChI |
LHFSXEQXXBUDNZ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C#C |
SMILES canónico |
C#CC1=CC=CC=C(C1)C#C |
Sinónimos |
1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



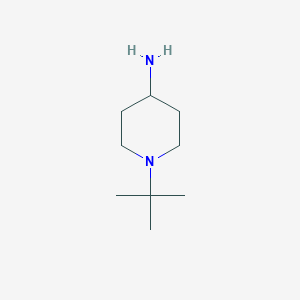
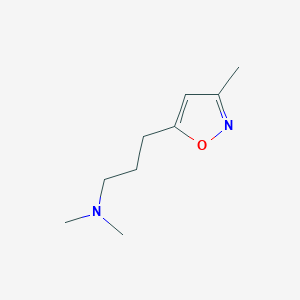
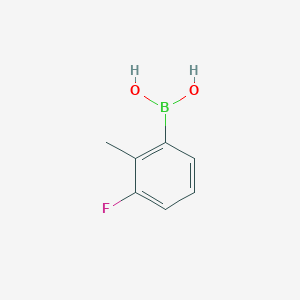
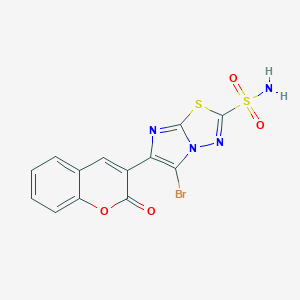
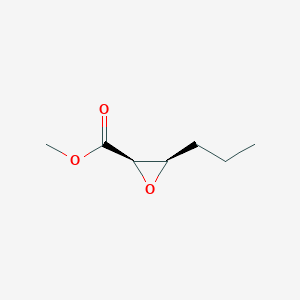
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)
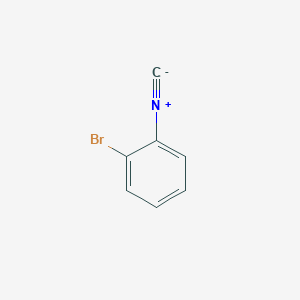
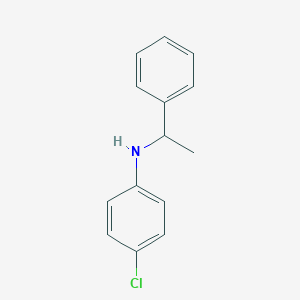
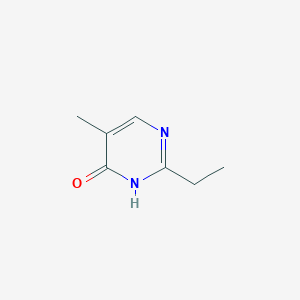
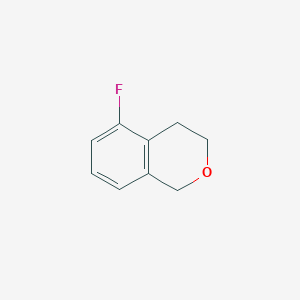
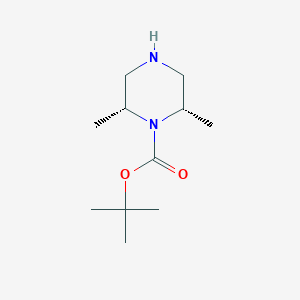
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
